molecular formula C10H20ClF4N B2664013 N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride CAS No. 2253632-62-9

N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride

Cat. No.: B2664013
CAS No.: 2253632-62-9
M. Wt: 265.72
InChI Key: CUOGJURJPJBOLL-UHFFFAOYSA-N
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Description

N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride typically involves the reaction of 4,4-difluoropentan-1-ol with an appropriate amine under controlled conditions. One common method involves the use of tosylate intermediates. For example, 4,4-difluoropentyl tosylate can be synthesized using 4,4-difluoropentan-1-ol and tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction may produce difluoroamines or alcohols.

Scientific Research Applications

N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropentyl tosylate: A precursor in the synthesis of N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride.

    Difluoromethylated compounds: Share similar fluorine-containing structures and properties.

    Fluorinated amines:

Uniqueness

This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(4,4-difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F4N.ClH/c1-9(11,12)5-3-7-15-8-4-6-10(2,13)14;/h15H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOGJURJPJBOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNCCCC(C)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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